N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodioxin ring: This involves the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.
Introduction of the butanoyl group: This step is achieved through acylation reactions using butanoyl chloride in the presence of a base such as pyridine.
Attachment of the fluorobenzamide moiety: This final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide
- N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
Uniqueness
N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, may enhance its stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H18FNO4 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C19H18FNO4/c1-2-5-16(22)13-10-17-18(25-9-8-24-17)11-15(13)21-19(23)12-6-3-4-7-14(12)20/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,21,23) |
InChI Key |
IMXDHGLGEWKXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCCO2 |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.